Dimethyl(4-chlorophenyl)silanol
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Overview
Description
Dimethyl(4-chlorophenyl)silanol is a chemical compound with the molecular formula C8H11ClOSi and a molecular weight of 186.71 g/mol . It is characterized by the presence of a silanol group attached to a dimethyl(4-chlorophenyl) moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Dimethyl(4-chlorophenyl)silanol is a biochemical compound used in proteomics research
Mode of Action
The compound has been shown to inhibit the proliferation of human lung cancer cells and induce apoptosis . It achieves this by binding to DNA and inhibiting transcription . .
Result of Action
As a result of its action, this compound inhibits the proliferation of human lung cancer cells and induces apoptosis . This suggests that it may have potential therapeutic applications in the treatment of certain types of cancer.
Preparation Methods
Dimethyl(4-chlorophenyl)silanol can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorophenylmagnesium bromide with dimethylchlorosilane, followed by hydrolysis to yield the desired silanol . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Dimethyl(4-chlorophenyl)silanol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanone derivatives under specific conditions.
Reduction: Reduction reactions can convert the silanol group to a silyl ether.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation: The silanol group can participate in condensation reactions to form siloxane linkages.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl(4-chlorophenyl)silanol has diverse applications in scientific research:
Comparison with Similar Compounds
Dimethyl(4-chlorophenyl)silanol can be compared with other similar compounds, such as:
Dimethyl(phenyl)silanol: Lacks the chlorine substituent, which can affect its reactivity and applications.
Dimethyl(4-fluorophenyl)silanol:
Dimethyl(4-bromophenyl)silanol: The presence of a bromine atom can influence its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of a silanol group with a 4-chlorophenyl moiety, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
(4-chlorophenyl)-hydroxy-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClOSi/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6,10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCSUCCLZUOSOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557335 |
Source
|
Record name | (4-Chlorophenyl)(dimethyl)silanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18246-04-3 |
Source
|
Record name | (4-Chlorophenyl)(dimethyl)silanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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